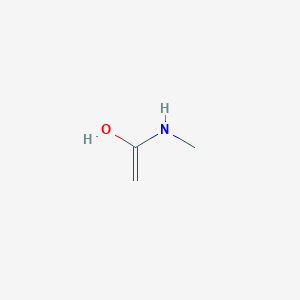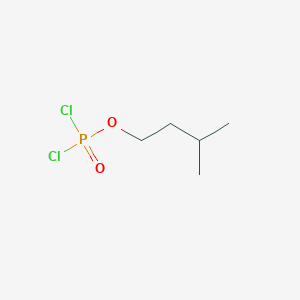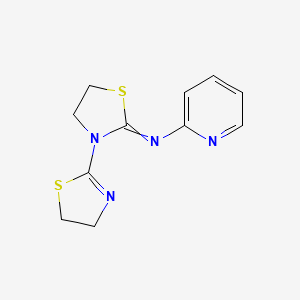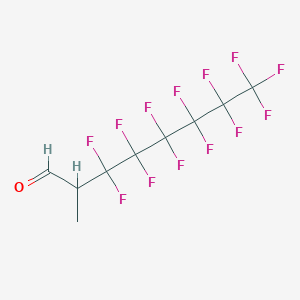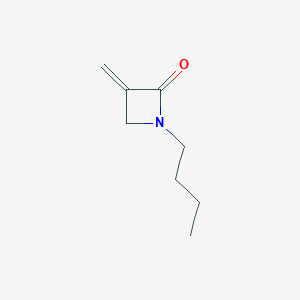
2-Azetidinone, 1-butyl-3-methylene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azetidinone, 1-butyl-3-methylene-: is a four-membered lactam, also known as a β-lactam. This compound is part of the azetidine family, which is characterized by a nitrogen atom in a four-membered ring. The presence of the methylene group at the third position and the butyl group at the first position makes this compound unique. β-lactams are significant in medicinal chemistry due to their role as the core structure in many antibiotics, including penicillins and cephalosporins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azetidinone, 1-butyl-3-methylene- can be achieved through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols can yield 1,3-disubstituted azetidines . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation .
Industrial Production Methods: Industrial production of azetidines often involves the use of efficient and scalable methods. For example, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate can rapidly provide bis-functionalized azetidines . This method allows for the preparation of azetidines bearing various functional groups, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Azetidinone, 1-butyl-3-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms of the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or organometallic reagents can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted azetidines .
Applications De Recherche Scientifique
2-Azetidinone, 1-butyl-3-methylene- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Azetidinone, 1-butyl-3-methylene- involves its interaction with specific molecular targets. The β-lactam ring is known to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins, which are essential for cell wall construction. This inhibition leads to the weakening of the bacterial cell wall and ultimately causes cell lysis . The methylene and butyl groups may influence the compound’s binding affinity and specificity towards different targets.
Comparaison Avec Des Composés Similaires
2-Azetidinone: The parent compound without the butyl and methylene substituents.
1-Butyl-2-azetidinone: Similar structure but lacks the methylene group.
3-Methylene-2-azetidinone: Similar structure but lacks the butyl group.
Uniqueness: 2-Azetidinone, 1-butyl-3-methylene- is unique due to the presence of both the butyl and methylene groups. These substituents can significantly affect the compound’s chemical reactivity, biological activity, and physical properties compared to its analogs .
Propriétés
Numéro CAS |
113437-04-0 |
|---|---|
Formule moléculaire |
C8H13NO |
Poids moléculaire |
139.19 g/mol |
Nom IUPAC |
1-butyl-3-methylideneazetidin-2-one |
InChI |
InChI=1S/C8H13NO/c1-3-4-5-9-6-7(2)8(9)10/h2-6H2,1H3 |
Clé InChI |
WILZAJBPYJECEJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1CC(=C)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Benzyl-4,6-dihydro-5H-thieno[3,2-b]pyrrol-5-one](/img/structure/B14296522.png)
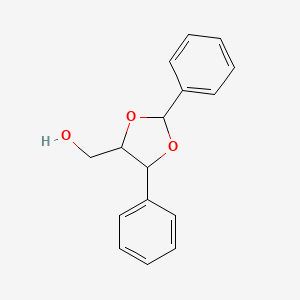
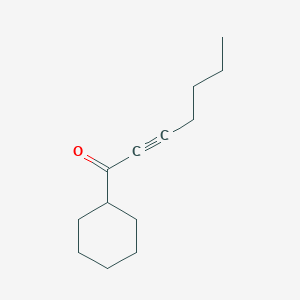
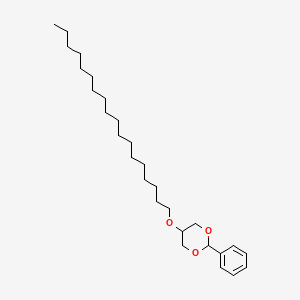

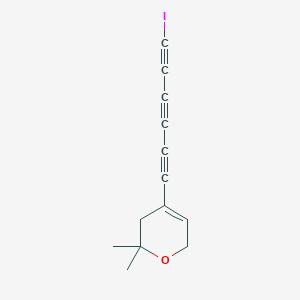
![1-Phenyl-2-[(2-phenyl-2-sulfanylethenyl)sulfanyl]ethane-1-thione](/img/structure/B14296563.png)
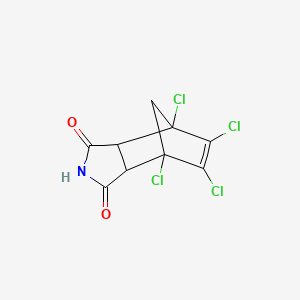
![Benzene, [4-(trifluoromethyl)-4-pentenyl]-](/img/structure/B14296571.png)
